Theasinensin A - 89064-31-3

Theasinensin A

Catalog Number: EVT-1535857
CAS Number: 89064-31-3
Molecular Formula: C44H34O22
Molecular Weight: 914.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Theasinensin A is a biflavonoid that is obtained by coupling of two molecules of (-)-epigallocatechin 3-gallate resulting in a bond between positions C-2 of the hydroxyphenyl ring. It is a natural product found in oolong tea. It has a role as an apoptosis inducer, an anti-inflammatory agent, a hypoglycemic agent, a hepatoprotective agent, an EC 3.2.1.20 (alpha-glucosidase) inhibitor, a melanin synthesis inhibitor, a plant metabolite and an anticoronaviral agent. It is a proanthocyanidin, a gallate ester and a biflavonoid. It is functionally related to a (-)-epigallocatechin 3-gallate.
Theasinensin A is a natural product found in Camellia sinensis with data available.
Overview

Theasinensin A is a significant compound predominantly found in oolong and black teas. It belongs to a class of catechin dimers and is recognized for its potential health benefits, including anti-inflammatory and antimelanogenic properties. This compound is synthesized from epigallocatechin gallate through enzymatic reactions, making it a focal point of research in tea chemistry and health sciences.

Synthesis Analysis

Methods

Several methods have been developed for synthesizing theasinensin A:

  1. Enzymatic Oxidation: This method utilizes enzymes to facilitate the oxidation of epigallocatechin gallate. The process typically involves incubating the substrate with specific enzymes under controlled conditions to produce theasinensin A.
  2. Chemical Synthesis: Chemical methods include using oxidizing agents like potassium ferricyanide or 1,1-diphenyl-2-picrylhydrazyl for radical oxidation. Additionally, alkaline conditions can be employed for air oxidation, although these methods often yield lower quantities of the compound .
  3. Biomimetic Synthesis: Recent studies have explored biomimetic approaches that mimic natural processes to synthesize theasinensin A efficiently. For instance, treatments involving copper(II) chloride and ascorbic acid have been reported to enhance yield .

Technical Details

The enzymatic synthesis typically requires precise control over temperature, pH, and substrate concentration to optimize yields. For example, yields from various methods range from 3.9% to 11.8%, indicating challenges in achieving high efficiency in production .

Molecular Structure Analysis

Structure

The molecular formula of theasinensin A is C34H30O18C_{34}H_{30}O_{18}, and its structure consists of two epigallocatechin gallate units linked by an ether bond. This structural configuration contributes to its unique properties and biological activities.

Data

The molecular weight of theasinensin A is approximately 682 g/mol. Its structural characteristics allow it to interact with various biological targets, influencing its bioactivity .

Chemical Reactions Analysis

Theasinensin A undergoes various chemical reactions during its synthesis and when interacting with biological systems:

  1. Oxidation-Reduction Reactions: The primary pathway for synthesizing theasinensin A involves oxidation of epigallocatechin gallate, which can be catalyzed by enzymes or chemical oxidants.
  2. Enzymatic Hydrolysis: In biological contexts, the compound may be hydrolyzed by specific enzymes, leading to the release of phenolic compounds that contribute to its health benefits.
  3. Reactivity with Taste Receptors: Theasinensin A has been shown to interact with bitter taste receptors in humans, influencing flavor perception in tea products .
Mechanism of Action

The mechanism by which theasinensin A exerts its effects involves several pathways:

  1. Inhibition of Melanin Production: Research indicates that theasinensin A inhibits melanin synthesis by downregulating key enzymes such as tyrosinase in melanocytes. This action is mediated through signaling pathways involving cyclic adenosine monophosphate and protein kinase A .
  2. Anti-inflammatory Effects: The compound has been reported to modulate inflammatory responses by inhibiting cyclooxygenase-2 expression in activated macrophages, contributing to its potential therapeutic applications .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Theasinensin A typically appears as a pale yellow powder.
  • Solubility: It is soluble in water and organic solvents such as ethanol.

Chemical Properties

  • Stability: The compound is sensitive to light and heat, which can affect its stability.
  • pH Sensitivity: Theasinensin A exhibits varying stability across different pH levels, influencing its reactivity and bioavailability.

Relevant analyses indicate that proper storage conditions are crucial for maintaining the integrity of this compound during research and application .

Applications

Theasinensin A has several applications in scientific research and industry:

  1. Nutraceuticals: Due to its health benefits, it is explored for use in dietary supplements aimed at promoting skin health and reducing hyperpigmentation.
  2. Flavoring Agents: Its influence on taste perception makes it valuable in formulating beverages, particularly teas where bitterness plays a significant role.
  3. Cosmetic Products: The compound's antimelanogenic properties position it as an ingredient in skincare formulations targeting pigmentation issues.
  4. Research Tool: Theasinensin A serves as a model compound for studying polyphenol interactions within biological systems, contributing to broader research on plant-based compounds' health effects .
Introduction to Theasinensin A

Chemical Characterization and Structural Properties

Theasinensin A (C₄₄H₃₄O₂₂; molecular mass: 914.734 g/mol) is a complex biflavonoid characterized by the covalent linkage of two (-)-epigallocatechin gallate (EGCG) monomers [5] [8]. Its defining structural feature is the biphenyl bond between the C-2 positions of the hydroxyphenyl rings of the EGCG units, creating a highly conjugated system [2] [8]. This configuration yields axial chirality, resulting in stereoisomeric forms differentiated by the configuration at the biphenyl bond: theasinensin A and C exhibit an R configuration, while D and E display an S configuration [1]. The extensive hydroxylation pattern (including trihydroxygalloyl moieties) and the rigid dimeric architecture contribute significantly to its physicochemical behavior and biological interactions.

  • Stereochemical Complexity: The biphenyl linkage creates steric hindrance restricting free rotation, leading to stable atropisomers. This stereochemistry profoundly influences TSA's three-dimensional conformation and its binding affinity to biological targets like enzymes and receptors [1] [6].
  • Spectroscopic Identification: Structural elucidation relies heavily on advanced NMR techniques, particularly for assigning stereochemistry and confirming the biphenyl linkage. Key NMR signals include distinctive proton resonances for the interflavonoid bond and characteristic carbon shifts for the galloyl esters [1]. Mass spectrometry (ESI-LC/MS/MS) reveals a parent ion at m/z 913 [M-H]⁻ and diagnostic fragment ions corresponding to the loss of galloyl groups (m/z 761, 609) and subsequent breakdown of the flavan-3-ol units [8].
  • Physicochemical Properties: TSA exhibits pronounced hydrophilic character due to its multiple phenolic hydroxyl groups, impacting its solubility in aqueous systems and extraction efficiency. Its stability is influenced by pH and temperature; while enzymatic oxidation generates initial dimers (dehydrotheasinensins, theacitrins), heat treatment (e.g., 80°C during tea processing) facilitates isomerization to yield TSA as the thermodynamically stable major product [8].

Table 1: Key Structural Features and Associated Bioactivities of Theasinensin A and Related Compounds

Compound NameStructural FeaturesPrimary BioactivitiesSource
Theasinensin A (TSA)EGCG dimer linked via C-2 (biphenyl bond, R/S config)Anti-inflammatory, Antidiabetic, AntimelanogenicOolong, Black Tea [4] [8]
(-)-Epigallocatechin gallate (EGCG)Monomeric flavan-3-ol with gallate esterAntioxidant, Enzyme inhibitionGreen Tea [8]
Proanthocyanidin B2Epicatechin-(4β→8)-epicatechin dimerAntioxidant, Vascular protectionFresh Tea Leaves [1]
Theaflavin-3,3'-digallateBenzotropolone-linked EGCG-ECG dimerPancreatic lipase inhibition, AntioxidantBlack Tea [1]

Natural Sources and Biosynthesis Pathways

Theasinensin A is a characteristic constituent of fermented teas, with its concentration directly correlating with the degree of enzymatic oxidation applied during tea processing.

  • Tea Type Specificity:
  • Oolong Tea (Partial Fermentation): Contains some of the highest levels of TSA due to controlled withering and rolling processes that activate endogenous enzymes while preserving some monomeric catechins [3] [4].
  • Black Tea (Full Fermentation): Contains significant TSA levels, alongside theaflavins and thearubigins. Quantitative studies show bisflavanols (including TSA) averaging 0.65% in black tea, surpassing levels in green tea (0.05%) [1].
  • Green Tea (Non-Fermented): Contains minimal TSA, as heat inactivation of polyphenol oxidase prevents significant oxidation of catechins. Proanthocyanidins are more prominent (average 0.84%) [1].
  • Fresh Tea Leaves: Contain trace amounts of bisflavanols like bisflavanol A/B, considered precursors or early products in TSA formation pathways [1].

  • Biosynthesis Mechanism: TSA formation is primarily enzymatic, catalyzed by polyphenol oxidase (PPO) and peroxidase (POD) endogenous to Camellia sinensis leaves [8]. The process initiates with the enzymatic oxidation of EGCG to its corresponding o-quinone. This highly reactive quinone can then undergo two main pathways:

  • Radical Coupling: Two EGCG quinones or one quinone and one EGCG molecule undergo radical-mediated C-C (C-2) coupling, forming dehydrotheasinensin intermediates.
  • Isomerization: The unstable dehydrotheasinensins undergo spontaneous or heat-induced (during tea drying) rearrangement, involving intramolecular lactonization and subsequent decarboxylation or dehydration, culminating in the stable theasinensins, with TSA being predominant [8]. Biomimetic synthesis using laccase or Cu²⁺/ascorbic acid systems confirms this pathway, yielding TSA as the major product after heating [8] [1].
  • Quantitative Distribution: Fermentation kinetics studies indicate that galloylated proanthocyanidin precursors decrease rapidly during fermentation, while bisflavanols like TSA peak around 2 hours and remain elevated compared to fresh leaves after extended fermentation (12 hours) [1]. This suggests TSA is a stable end-product of catechin oxidation during tea processing.

Table 2: Occurrence of Theasinensin A and Related Polyphenols in Different Tea Types

Tea TypeProcessingAvg. Bisflavanol (Theasinensin) Content (%)Avg. Proanthocyanidin Content (%)Key Polyphenol Classes
Oolong TeaPartial OxidationHigh (TSA predominant)ModerateTheasinensins, Catechins, Theaflavins [3] [4]
Black TeaFull Oxidation0.65% (Range: 0.33–0.81%)0.50% (Range: 0.10–0.98%)Theaflavins, Thearubigins, Theasinensins [1]
Green TeaNo Oxidation (Heat Fixed)0.05% (Range: 0.01–0.11%)0.84% (Range: 0.13–1.89%)Catechins, Proanthocyanidins [1]
Fresh LeavesUnprocessedTrace (Bisflavanols A/B)PresentCatechins, Proanthocyanidins [1]
  • Sensory Contribution: TSA is a significant contributor to the bitterness of tea infusions. Sensory studies quantify its bitterness threshold at 65 μmol/L. Its Dose-over-Threshold (DOT) value in black tea soup significantly exceeds that of caffeine, indicating a major role in perceived bitterness intensity. Molecular docking simulations reveal high binding affinity, primarily via hydrogen bonding and hydrophobic interactions, with human bitter taste receptors TAS2R16 > TAS2R14 > TAS2R13 [6].

Historical Context in Phytochemical Research

The journey to characterize Theasinensin A reflects the evolution of analytical techniques in natural product chemistry and growing interest in tea polyphenols beyond monomers.

  • Discovery and Initial Characterization (1980s): Theasinensin A was first isolated and structurally characterized in 1983 by Genichiro Nonaka and colleagues from green tea leaves, challenging the notion that dimeric flavonoids were exclusive to fully fermented teas. They identified it as a new class of dimeric flavan-3-ol gallates formed by oxidative coupling [2]. Shortly after, in 1988, Fumio Hashimoto's team identified and characterized several stereoisomers (Theasinensins D-G) and related compounds like Oolongtheanin from partially fermented oolong tea, solidifying the structural diversity within this class and highlighting their prevalence in semi-fermented teas [2] [10]. These early studies relied on sophisticated column chromatography for isolation and fundamental NMR and mass spectrometry for structure elucidation.

  • Analytical Challenges and Advances: Initial isolation of TSA was hampered by low natural abundance and the complexity of tea polyphenol mixtures. The development of improved chromatographic techniques (e.g., Sephadex LH-20, preparative HPLC, and later, C18 columns) and sensitive detection methods (LC-MS/MS) enabled more efficient purification and accurate quantification [8] [6]. The structural complexity, particularly the axial chirality of the biphenyl bond and the presence of multiple isomers, required advanced NMR strategies (e.g., 2D-NMR like ROESY for spatial configuration) for unambiguous assignment [1]. The difficulty in obtaining pure TSA in sufficient quantities long impeded detailed biological studies.

  • Shift Towards Functional Investigation (2000s-Present): With the advent of biomimetic synthesis methods, such as using laccase or copper/ascorbate to oxidize EGCG followed by heat-induced isomerization, researchers gained access to larger quantities of TSA [8]. This availability fueled research into its biological activities:

  • Anti-inflammatory Mechanisms (2010s): Genome-wide microarray studies revealed TSA's potent suppression of LPS-induced pro-inflammatory genes (COX-2, iNOS, TNF-α, IL-12, MCP-1) in macrophages. Pull-down assays demonstrated its direct binding to and inhibition of MEK-ERK signaling components, providing a molecular mechanism for its anti-inflammatory action [10].
  • Metabolic Health (2020s): Studies in diabetic mouse models showed TSA improves glucose tolerance, reduces hepatic steatosis, activates insulin signaling (IRS/PI3K/Akt), and enhances GLP-1R signaling. Crucially, it was shown to ameliorate gut microbiota dysbiosis, increasing beneficial Akkermansia and reducing detrimental bacterial groups [4].
  • Skin Biology: Research demonstrated TSA's inhibition of α-MSH-induced melanogenesis in melanocytes by suppressing the cAMP/PKA/CREB/MITF pathway and downregulating tyrosinase expression and activity, positioning it as a potential skin-lightening agent [9].
  • Sensory Science: Rigorous sensory evaluation and molecular docking studies established TSA as a major bitter principle in tea, interacting specifically with TAS2R receptors [6].

  • Current Trends and Tools: Modern research utilizes molecular docking to predict TSA-receptor interactions (e.g., with TAS2Rs, MEK) [6] [9], transcriptomics and metabolomics to map its broad effects on gene expression and gut microbiota metabolism [4] , and sophisticated activity-guided fractionation to identify minor theasinensin analogues with potentially unique bioactivities. The historical trajectory underscores TSA's evolution from a chemical curiosity to a compound of significant pharmacological and sensory interest.

Properties

CAS Number

89064-31-3

Product Name

Theasinensin A

IUPAC Name

[2-[2-[6-[5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-2,3,4-trihydroxyphenyl]-3,4,5-trihydroxyphenyl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate

Molecular Formula

C44H34O22

Molecular Weight

914.7 g/mol

InChI

InChI=1S/C44H34O22/c45-15-5-21(47)17-11-31(65-43(61)13-1-23(49)35(55)24(50)2-13)41(63-29(17)7-15)19-9-27(53)37(57)39(59)33(19)34-20(10-28(54)38(58)40(34)60)42-32(12-18-22(48)6-16(46)8-30(18)64-42)66-44(62)14-3-25(51)36(56)26(52)4-14/h1-10,31-32,41-42,45-60H,11-12H2

InChI Key

YUULFXAQUWEYNP-UHFFFAOYSA-N

SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O

Synonyms

theasinensin A

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O

Isomeric SMILES

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3C4=C(C(=C(C=C4[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O

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